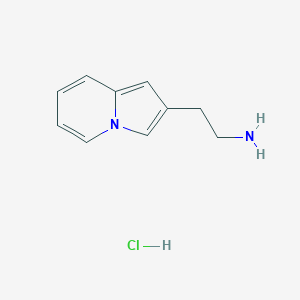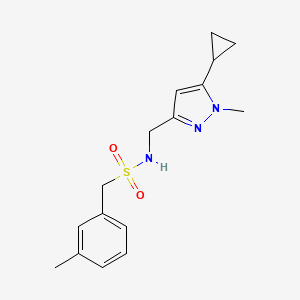
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide, commonly known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs called Janus kinase inhibitors (JAK inhibitors) that are used to treat a variety of autoimmune and inflammatory diseases.
Wirkmechanismus
CP-690,550 selectively inhibits the activity of Janus kinases (JAKs), which are enzymes that are involved in the signaling pathways that control inflammation. By inhibiting JAKs, CP-690,550 reduces the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
Biochemical and physiological effects:
CP-690,550 has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. It also reduces the infiltration of immune cells into inflamed tissues, which helps to reduce tissue damage and inflammation. CP-690,550 has been shown to be effective in reducing the symptoms of various autoimmune and inflammatory diseases in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-690,550 is its selectivity for JAKs, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for once-daily dosing. However, CP-690,550 has been associated with an increased risk of infections, especially in patients with a history of recurrent infections. It can also cause changes in blood cell counts and liver function tests, which need to be monitored regularly.
Zukünftige Richtungen
CP-690,550 has shown promise as a therapeutic agent for various autoimmune and inflammatory diseases. However, further research is needed to fully understand its mechanism of action and potential side effects. Future studies could focus on optimizing the dosing regimen and exploring its potential in combination with other therapies. Additionally, the development of more selective JAK inhibitors could help to reduce the risk of side effects and improve the overall safety profile of this class of drugs.
Synthesemethoden
The synthesis of CP-690,550 involves several steps, starting with the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole with formaldehyde and hydrogen cyanide to form 5-cyclopropyl-1-methyl-1H-pyrazol-3-ylacetonitrile. This intermediate is then reacted with m-tolylmagnesium bromide to form the corresponding ketone, which is then reacted with methanesulfonyl chloride to give CP-690,550.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinases, which are enzymes that play a crucial role in the signaling pathways that control inflammation.
Eigenschaften
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-12-4-3-5-13(8-12)11-22(20,21)17-10-15-9-16(14-6-7-14)19(2)18-15/h3-5,8-9,14,17H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSNVWOHICGCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NN(C(=C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

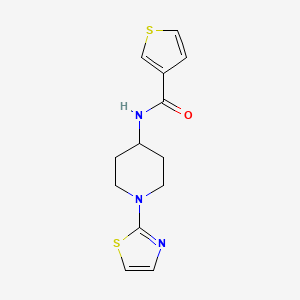
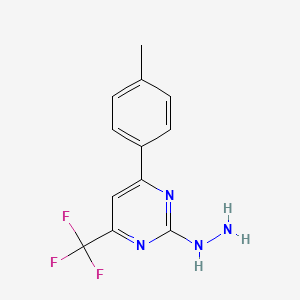
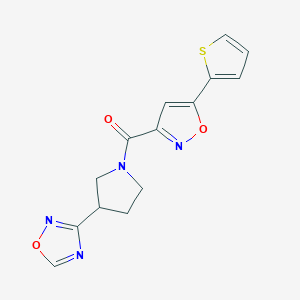
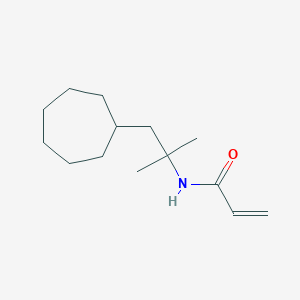
![4-[[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]methyl]-2H-isoquinolin-1-one](/img/structure/B2870299.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2870302.png)
![Diethyl 2-[(2-fluoro-5-methylanilino)methylene]malonate](/img/structure/B2870303.png)

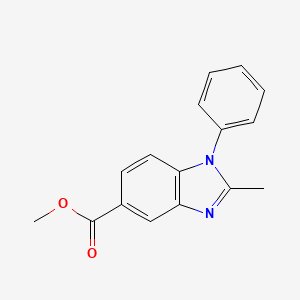
![4-[(Z)-1-(dimethylamino)-2-(4-methylpiperazino)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2870309.png)
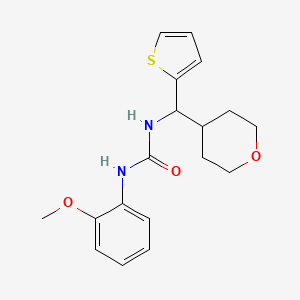

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2870315.png)
